Cas no 2228146-05-0 ((1-{pyrazolo1,5-apyrimidin-2-yl}cyclobutyl)methanol)

(1-{Pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol is a versatile heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a cyclobutylmethanol moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyrimidine scaffold is known for its pharmacological relevance, often serving as a key intermediate in the synthesis of bioactive molecules. The cyclobutylmethanol group enhances steric and electronic properties, enabling selective functionalization. This compound is particularly valuable for researchers exploring kinase inhibitors, antiviral agents, or other small-molecule therapeutics. Its well-defined synthetic route and stability under standard conditions make it a reliable building block for further derivatization.
(1-{pyrazolo1,5-apyrimidin-2-yl}cyclobutyl)methanol structure
2228146-05-0 structure
Product name:(1-{pyrazolo1,5-apyrimidin-2-yl}cyclobutyl)methanol
CAS No:2228146-05-0
MF:C11H13N3O
MW:203.240422010422
CID:6240580
PubChem ID:165609978

(1-{pyrazolo1,5-apyrimidin-2-yl}cyclobutyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-{pyrazolo1,5-apyrimidin-2-yl}cyclobutyl)methanol
    • 2228146-05-0
    • EN300-1745950
    • (1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
    • Inchi: 1S/C11H13N3O/c15-8-11(3-1-4-11)9-7-10-12-5-2-6-14(10)13-9/h2,5-7,15H,1,3-4,8H2
    • InChI Key: RATWFGMSNGNVPU-UHFFFAOYSA-N
    • SMILES: OCC1(C2C=C3N=CC=CN3N=2)CCC1

Computed Properties

  • Exact Mass: 203.105862047g/mol
  • Monoisotopic Mass: 203.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 50.4Ų

(1-{pyrazolo1,5-apyrimidin-2-yl}cyclobutyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1745950-0.5g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
0.5g
$1577.0 2023-09-20
Enamine
EN300-1745950-2.5g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
2.5g
$3220.0 2023-09-20
Enamine
EN300-1745950-0.1g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
0.1g
$1447.0 2023-09-20
Enamine
EN300-1745950-1g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
1g
$1643.0 2023-09-20
Enamine
EN300-1745950-5g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
5g
$4764.0 2023-09-20
Enamine
EN300-1745950-1.0g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
1g
$1643.0 2023-06-03
Enamine
EN300-1745950-10.0g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
10g
$7065.0 2023-06-03
Enamine
EN300-1745950-10g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
10g
$7065.0 2023-09-20
Enamine
EN300-1745950-5.0g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
5g
$4764.0 2023-06-03
Enamine
EN300-1745950-0.05g
(1-{pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol
2228146-05-0
0.05g
$1381.0 2023-09-20

(1-{pyrazolo1,5-apyrimidin-2-yl}cyclobutyl)methanol Related Literature

Additional information on (1-{pyrazolo1,5-apyrimidin-2-yl}cyclobutyl)methanol

The Compound CAS No 2228146-05-0: (1-{Pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol

The compound with CAS No 2228146-05-0, known as (1-{Pyrazolo[1,5-a]pyrimidin-2-yl}cyclobutyl)methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrazolo[1,5-a]pyrimidine moiety with a cyclobutyl alcohol group. The pyrazolo[1,5-a]pyrimidine ring system is a heterocyclic aromatic structure that has been extensively studied for its potential in drug discovery and as a building block in organic synthesis.

Recent studies have highlighted the cyclobutane ring in this compound as a key structural feature contributing to its stability and reactivity. The methanol group attached to the cyclobutane ring further enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmaceutical applications. Researchers have explored the antimicrobial properties of this compound, demonstrating its potential as an agent against various bacterial and fungal strains.

In terms of synthesis, the compound is typically prepared through a multi-step process involving the coupling of pyrazolo[1,5-a]pyrimidine derivatives with cyclobutyl alcohols. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to streamline the production process. These methods not only improve efficiency but also reduce environmental impact, aligning with current green chemistry principles.

The application of this compound extends beyond medicine. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and photovoltaic cells. The cyclobutane ring's ability to modulate electronic transitions has been leveraged to enhance device performance, paving the way for next-generation energy-efficient technologies.

Moreover, the pyrazolo[1,5-a]pyrimidine moiety has been implicated in various biological pathways, including kinase inhibition and anti-inflammatory activity. Preclinical studies have shown that this compound exhibits selective inhibition against certain protein kinases, making it a potential lead molecule for developing targeted therapies in oncology and inflammatory diseases.

In conclusion, CAS No 2228146-05-0 represents a versatile and innovative molecule with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methods and promising biological activity, positions it as a key player in advancing both medicinal chemistry and materials science.

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